Side-Chain Unsaturation: Hexapropenyl (C₂₂H₂₈O₃) vs. Octadecenyl Succinic Anhydride (C₂₂H₃₈O₃) — IHD Differential of 10 vs. 4
The hexapropenyl substituent in CAS 52854-78-1 carries six propenyl units, yielding a molecular formula of C₂₂H₂₈O₃ and an Index of Hydrogen Deficiency (IHD) of 9 (calculated as (2C+2−H)/2 = (44+2−28)/2 = 9) [1]. The closest same-carbon-count comparator, octadecenyl succinic anhydride (ODSA, CAS 28777-98-2), has formula C₂₂H₃₈O₃ and an IHD of only 4 — a difference of 5 units of unsaturation. This translates to a fundamentally different electronic structure: the hexapropenyl chain contains multiple conjugated ene systems capable of participating in Diels-Alder cycloaddition and radical-initiated secondary crosslinking, whereas ODSA's single isolated double bond is limited to ene-reaction chemistry only [2]. The practical consequence is that hexapropenyl succinic anhydride can function simultaneously as an anhydride curing agent and a reactive multifunctional crosslinker, a dual role not available to mono-unsaturated ASAs.
| Evidence Dimension | Index of Hydrogen Deficiency (IHD / degrees of unsaturation) |
|---|---|
| Target Compound Data | IHD = 9 (C₂₂H₂₈O₃); 6 pendant propenyl units with multiple conjugated double bonds |
| Comparator Or Baseline | ODSA (CAS 28777-98-2): IHD = 4 (C₂₂H₃₈O₃); 1 isolated double bond per C18 chain |
| Quantified Difference | ΔIHD = 5; hexapropenyl has at least 5 additional sites of unsaturation vs. ODSA |
| Conditions | Calculated from molecular formulae; structural assignment confirmed by IUPAC name per NITE-CHRIP: 3-[(2E,4E,7E)-5,6-bis[(E)-prop-1-enyl]nona-2,4,7-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione |
Why This Matters
Higher unsaturation directly enables secondary crosslinking and functionalization pathways (e.g., Diels-Alder, thiol-ene click), which are entirely absent in mono-unsaturated commercial ASAs — critical for selecting a reactive intermediate for graft copolymer or thermoset applications requiring post-cure toughening.
- [1] NITE-CHRIP (NITE Chemical Risk Information Platform). CAS RN 52854-78-1: 2-(Hexapropen-1-yl)succinic anhydride. Molecular formula and IUPAC name record. Available at: https://www.chem-info.nite.go.jp/ View Source
- [2] Lackinger E, Bacher M, Sartori J, Zweckmair T, Potthast A, Rosenau T. Synthesis and Characterization of 13C-labeled Alkenyl Succinic Anhydride (ASA) with Defined Double Bond Location. Curr Org Chem. 2014;18(9):1208-1217. Discusses how double bond position and configuration affect ASA reactivity toward cellulosic surfaces. View Source
